5-Bromo-2,4-dihydroxybenzoic acid

Catalog No.
S662619
CAS No.
7355-22-8
M.F
C7H5BrO4
M. Wt
233.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,4-dihydroxybenzoic acid

CAS Number

7355-22-8

Product Name

5-Bromo-2,4-dihydroxybenzoic acid

IUPAC Name

5-bromo-2,4-dihydroxybenzoic acid

Molecular Formula

C7H5BrO4

Molecular Weight

233.02 g/mol

InChI

InChI=1S/C7H5BrO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12)

InChI Key

ZRBCISXJLHZOMS-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)O)O)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1Br)O)O)C(=O)O

Occurrence and Synthesis

5-Bromo-2,4-dihydroxybenzoic acid is a naturally occurring organic compound found in the leaves of the Bryum dichotomum moss species []. It can also be synthesized in the laboratory through various methods, including bromination of 2,4-dihydroxybenzoic acid [].

Potential Biological Activities

Research has explored the potential biological activities of 5-bromo-2,4-dihydroxybenzoic acid, including:

  • Antioxidant properties: Studies suggest that the compound may possess antioxidant properties due to the presence of hydroxyl groups in its structure [].
  • Enzyme inhibition: Some research indicates that 5-bromo-2,4-dihydroxybenzoic acid might inhibit certain enzymes, such as tyrosinase, which is involved in melanin production [].
  • Antimicrobial activity: Limited research suggests that the compound may exhibit some antimicrobial activity against certain bacterial and fungal strains [].

5-Bromo-2,4-dihydroxybenzoic acid is an aromatic compound with the molecular formula C7H5BrO4 and a molecular weight of 233.02 g/mol. It features a bromine atom substituted at the fifth position of a dihydroxybenzoic acid structure, specifically at the 2 and 4 positions. This compound is known for its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. It has a melting point of approximately 208-210°C and a predicted boiling point of 436.7°C .

Typical of aromatic compounds. Notably, it can undergo:

  • Bromination: The introduction of additional bromine atoms under specific conditions.
  • Esterification: Reacting with alcohols to form esters, which is useful in synthesizing derivatives.
  • Reduction: The hydroxyl groups can be reduced to form other functional groups, modifying its reactivity and properties.

These reactions allow for the synthesis of more complex molecules, including derivatives that may exhibit enhanced biological activity or different physical properties .

Research indicates that 5-bromo-2,4-dihydroxybenzoic acid exhibits significant biological activity. It has been studied for its potential as an:

  • Antioxidant: Protecting cells from oxidative stress.
  • Antimicrobial agent: Demonstrating effectiveness against various bacterial strains.
  • Pharmaceutical precursor: Used in synthesizing compounds with therapeutic properties.

The compound's structure contributes to its interaction with biological systems, enhancing its efficacy in medicinal applications .

5-Bromo-2,4-dihydroxybenzoic acid can be synthesized through several methods:

  • Bromination of 2,4-dihydroxybenzoic acid:
    • This method typically yields a high percentage (about 75%) of the desired product.
    • Reaction conditions include the use of bromine in an appropriate solvent under controlled temperatures.
  • Esterification reactions:
    • Involves reacting the acid with alcohols to form esters, which can then be hydrolyzed to regenerate the acid.
  • Alternative synthetic routes:
    • Various synthetic pathways have been explored in literature, focusing on optimizing yield and purity .

The applications of 5-bromo-2,4-dihydroxybenzoic acid span several fields:

  • Pharmaceuticals: As a precursor in drug synthesis or as an active ingredient in formulations.
  • Agricultural Chemicals: Potential use in developing herbicides or fungicides due to its antimicrobial properties.
  • Research: Utilized in biochemical assays and studies related to oxidative stress and microbial resistance.

Its versatility makes it a valuable compound in both academic research and industrial applications .

Studies on the interactions of 5-bromo-2,4-dihydroxybenzoic acid with various biological targets have revealed:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Uptake: Investigations into how this compound is absorbed and metabolized by cells are ongoing, providing insights into its potential therapeutic uses.

These studies help elucidate the mechanisms through which this compound exerts its biological effects and guide future research directions .

Several compounds share structural similarities with 5-bromo-2,4-dihydroxybenzoic acid. Notable examples include:

Compound NameMolecular FormulaKey Features
2,4-Dihydroxybenzoic AcidC7H6O4Lacks bromine substitution; used as a standard.
5-Bromo-3-hydroxybenzoic AcidC7H6BrO3Different hydroxyl positioning; potential analogs.
3-Bromo-2,4-dihydroxybenzoic AcidC7H6BrO4Similar structure but different bromine placement.

These compounds are unique due to their specific substitutions and functional groups, influencing their reactivity and biological activity. The presence of bromine at the fifth position in 5-bromo-2,4-dihydroxybenzoic acid distinguishes it from its analogs by enhancing certain chemical properties and biological activities .

5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8) is a brominated derivative of β-resorcylic acid (2,4-dihydroxybenzoic acid). Its molecular formula is C₇H₅BrO₄, with a molecular weight of 233.02 g/mol. Structurally, it features a benzoic acid backbone substituted with hydroxyl groups at positions 2 and 4 and a bromine atom at position 5. The IUPAC name reflects its systematic arrangement, while synonyms include 5-bromo-β-resorcylic acid and 2,4-dihydroxy-5-bromobenzoic acid.

Key Structural Features

FeatureDescription
Core StructureBenzoic acid with hydroxyl (-OH) groups at C2 and C4 positions
SubstituentBromine atom at C5 position
Functional GroupsCarboxylic acid (-COOH), two phenolic -OH groups, and an electron-withdrawing Br atom

This brominated derivative belongs to the broader class of resorcylic acids, which are m-dihydroxybenzoic acid isomers. The β-configuration (2,4-dihydroxy) distinguishes it from α- (3,5-dihydroxy) and γ- (2,6-dihydroxy) isomers.

Historical Context and Discovery

While explicit historical records for 5-bromo-2,4-dihydroxybenzoic acid are limited, its synthesis is traceable to bromination reactions of β-resorcylic acid derivatives. The parent compound, β-resorcylic acid, was first synthesized via the Kolbe-Schmitt reaction from resorcinol. Bromination of 2,4-dichlorobenzoic acid using bromine in chlorosulfonic acid at 70°C yields 5-bromo-2,4-dichlorobenzoic acid, which undergoes hydrolysis to produce the target compound. This method aligns with common aromatic substitution strategies.

Position within Substituted Benzoic Acid Classifications

5-Bromo-2,4-dihydroxybenzoic acid occupies a niche in polyhydroxybenzoic acid chemistry, characterized by:

  • Electronic Effects: The bromine atom introduces electron-withdrawing inductive effects, modulating the acidity of the carboxylic acid and phenolic -OH groups.
  • Steric Influence: The bulky Br substituent at C5 alters molecular packing and solvate formation compared to unsubstituted β-resorcylic acid.
  • Isostructural Relationships: It is structurally analogous to 3,5-dibromo-β-resorcylic acid, differing only in bromine substitution patterns.

Comparative Classification

CompoundSubstituentsKey Applications
β-Resorcylic acid-OH (C2, C4)Dye intermediates, pharmaceuticals
5-Bromo-β-resorcylic acidBr (C5) + -OH (C2, C4)Solvate engineering, macrolactone synthesis
3,5-Dibromo-β-resorcylic acidBr (C3, C5) + -OH (C2, C4)Halogen bond studies, crystal polymorphism

Significance in Organic Chemistry Research

This compound serves as a model system for studying:

  • Crystal Engineering: Bromination alters hydrogen-bonding networks and solvate inclusion, enabling systematic studies of steric and electronic effects on crystallization.
  • Macrocyclic Synthesis: It acts as a precursor in synthesizing resorcylic acid lactones (RALs), 14-membered polyketide macrolactones with bioactive properties.
  • Enzymatic Degradation: Its structural analogs are substrates for hydrolytic enzymes that detoxify fungal metabolites like zearalenone.

5-Bromo-2,4-dihydroxybenzoic acid represents a halogenated derivative of dihydroxybenzoic acid with the molecular formula C₇H₅BrO₄ and a molecular weight of 233.02 grams per mole [1] [2]. The compound features a benzene ring as its core structural framework, substituted with three distinct functional groups that define its chemical behavior and properties [1].

The primary functional groups present in this molecule include two hydroxyl groups positioned at the 2- and 4-positions of the benzene ring, a carboxylic acid group at the 1-position, and a bromine atom at the 5-position [1] [2]. The hydroxyl groups at positions 2 and 4 contribute to the compound's ability to participate in hydrogen bonding interactions and electrophilic substitution reactions . The carboxylic acid functional group provides acidic properties with a predicted pKa value of 2.83±0.10 [4].

The molecular structure exhibits an International Union of Pure and Applied Chemistry Standard InChI identifier of InChI=1S/C7H5BrO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12) and an InChIKey of ZRBCISXJLHZOMS-UHFFFAOYSA-N [1] [2]. The Simplified Molecular Input Line Entry System representation is expressed as C1=C(C(=CC(=C1Br)O)O)C(=O)O [1].

PropertyValueReference
Molecular FormulaC₇H₅BrO₄ [1] [2]
Molecular Weight233.02 g/mol [1] [2]
InChIInChI=1S/C7H5BrO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12) [1] [2]
InChIKeyZRBCISXJLHZOMS-UHFFFAOYSA-N [1] [2]
SMILESC1=C(C(=CC(=C1Br)O)O)C(=O)O [1]

The compound is also known by several alternative names including 2,4-Dihydroxy-5-bromobenzoic acid, 5-Bromo-β-resorcylic acid, and Benzoic acid, 5-bromo-2,4-dihydroxy- [1] [2]. The Chemical Abstracts Service registry number is 7355-22-8, and the European Community number is 230-881-9 [1].

Crystallographic Data and Parameters

Crystallographic analysis of 5-Bromo-2,4-dihydroxybenzoic acid provides essential structural information about its solid-state organization [5]. While specific crystal structure data for the brominated compound is limited in available literature, comparative analysis with the closely related 2,4-dihydroxybenzoic acid reveals important structural insights [5].

The parent compound 2,4-dihydroxybenzoic acid crystallizes in the monoclinic crystal system with space group P 1 21/n 1 [5]. The unit cell parameters for the non-brominated analog at 110 K are: a = 3.6742 ± 0.0005 Å, b = 22.341 ± 0.003 Å, c = 8.0065 ± 0.001 Å, with β = 99.567 ± 0.003° and cell volume = 648.08 ± 0.15 ų [5].

The predicted density for 5-Bromo-2,4-dihydroxybenzoic acid is 2.026±0.06 grams per cubic centimeter, which reflects the presence of the heavy bromine atom in the molecular structure [4]. The melting point ranges from 208-210°C, indicating strong intermolecular forces in the crystalline state [6] [4].

ParameterValueReference
Predicted Density2.026±0.06 g/cm³ [4]
Melting Point208-210°C [6] [4]
Predicted Boiling Point436.7±30.0°C [4]
AppearanceWhite to off-white crystalline powder [7]

The crystalline form exhibits characteristic hydrogen bonding patterns that influence the packing arrangement in the solid state [8]. Supramolecular assembly studies of related compounds demonstrate that 2,4-dihydroxybenzoic acid derivatives form extensive hydrogen bonding networks through N⁺-H⋯O⁻, N-H⋯O and O-H⋯O interactions [8].

Spectroscopic Properties

The spectroscopic characterization of 5-Bromo-2,4-dihydroxybenzoic acid encompasses nuclear magnetic resonance, infrared, Raman, and mass spectrometry techniques that provide detailed molecular identification and structural confirmation [9] [10] [11].

Nuclear magnetic resonance spectroscopy reveals characteristic carbon-13 signals that correspond to the aromatic carbon framework and functional group carbons [9] [10]. The compound exhibits spectroscopic properties consistent with its substituted benzoic acid structure, with chemical shifts reflecting the electronic environment influenced by the bromine substituent and hydroxyl groups [10].

Mass spectrometry analysis using electron ionization at 75 eV provides fragmentation patterns characteristic of the molecular structure [9]. The molecular ion peak appears at mass-to-charge ratio 232, corresponding to the molecular weight minus one hydrogen [9]. Significant fragment ions are observed at m/z values of 214, 216, and other characteristic peaks that confirm the molecular identity [1].

Spectroscopic TechniqueKey ObservationsReference
¹³C Nuclear Magnetic ResonanceCharacteristic aromatic carbon signals [10]
Mass SpectrometryMolecular ion at m/z 232, fragments at 214, 216 [1] [9]
Infrared SpectroscopyO-H, C=O, and aromatic C=C stretching frequencies [11]
Raman SpectroscopyVibrational modes characteristic of substituted benzoic acid [11]

Infrared spectroscopy reveals characteristic absorption bands corresponding to the hydroxyl groups, carboxylic acid carbonyl, and aromatic carbon-carbon stretching vibrations [11]. The vibrational analysis provides insight into intramolecular hydrogen bonding interactions between the hydroxyl and carboxyl functional groups [12].

Raman spectroscopy complements infrared analysis by providing additional vibrational information, particularly for symmetric stretching modes and ring breathing vibrations of the aromatic system [11]. The spectroscopic data collectively confirm the molecular structure and substitution pattern of the compound [10] [11].

Electronic Structure and Distribution

The electronic structure of 5-Bromo-2,4-dihydroxybenzoic acid is characterized by the distribution of electrons within the molecular orbitals and the influence of substituent groups on the overall electronic properties [8]. Density functional theory calculations provide insights into the electronic behavior and molecular orbital characteristics [8].

The presence of the bromine atom at the 5-position significantly influences the electronic distribution within the aromatic ring system . Bromine, being an electron-withdrawing halogen with high electronegativity, affects the electron density distribution and reactivity patterns of the molecule . The hydroxyl groups at positions 2 and 4 act as electron-donating substituents through resonance effects, creating a complex electronic environment .

Computational studies on related dihydroxybenzoic acid derivatives reveal important electronic properties including frontier molecular orbital energies, dipole moments, and charge distribution patterns [12] [8]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the chemical reactivity and electronic transitions of the molecule [8].

Electronic PropertyCharacteristicReference
Substituent EffectsBromine: electron-withdrawing; Hydroxyl: electron-donating
Molecular PolarityPolar due to hydroxyl and carboxyl groups [1]
Topological Polar Surface Area77.8 Ų [1]
Hydrogen Bond Donors3 [1]
Hydrogen Bond Acceptors4 [1]

Natural bond orbital analysis provides detailed information about charge delocalization and intermolecular interactions in the solid state [8]. The electronic structure calculations reveal the reactive sites within the molecule and explain the observed chemical behavior and spectroscopic properties [8].

The molecular electrostatic potential surface demonstrates the distribution of positive and negative regions within the molecule, which influences intermolecular interactions and crystal packing arrangements [8]. These electronic characteristics are fundamental to understanding the compound's chemical reactivity and physical properties .

Conformational Analysis and Molecular Geometry

The conformational analysis of 5-Bromo-2,4-dihydroxybenzoic acid involves the systematic study of molecular geometry, bond lengths, bond angles, and dihedral angles that define the three-dimensional structure [13] [14]. Theoretical calculations using density functional theory methods provide detailed geometric parameters for the optimized molecular structure [13].

The benzene ring maintains its characteristic planar geometry with carbon-carbon bond lengths typical of aromatic systems [13]. The carboxylic acid group exhibits a near-planar arrangement with the aromatic ring, though slight deviations from planarity may occur due to steric interactions with adjacent substituents [14] [15].

Bond angle analysis reveals that the carbon-carbon-carbon angles within the benzene ring approximate 120°, consistent with sp² hybridization [13]. The hydroxyl groups adopt conformations that maximize intramolecular hydrogen bonding interactions, particularly between the 2-hydroxyl group and the carboxylic acid functionality [12].

Geometric ParameterTypical RangeReference
C-C Aromatic Bond Length1.39-1.41 Å [13]
C-O Hydroxyl Bond Length1.35-1.37 Å [14]
C-Br Bond Length1.89-1.91 Å [13]
C-C-C Ring Angles~120° [13]
Dihedral Angle (Ring-COOH)0-20° [15]

The bromine substituent introduces steric effects that influence the overall molecular conformation [13]. The relatively large size of the bromine atom compared to hydrogen affects the local geometry and may influence the orientation of adjacent functional groups [13].

Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations [12]. The proximity of the 2-hydroxyl group to the carboxylic acid allows for the formation of a six-membered intramolecular hydrogen bond ring, which significantly stabilizes the molecular geometry [12].

Conformational energy calculations demonstrate that the most stable conformation corresponds to the structure with optimal intramolecular hydrogen bonding and minimal steric hindrance [12] [8]. These geometric considerations are essential for understanding the compound's physical properties, reactivity patterns, and solid-state packing arrangements [14].

Of 5-Bromo-2,4-dihydroxybenzoic acid

PropertyValueReference
Molecular FormulaC₇H₅BrO₄Multiple sources
Molecular Weight (g/mol)233.02Multiple sources
CAS Number7355-22-8Multiple sources
Melting Point (°C)208-210Multiple sources
Boiling Point (°C)436.7±30.0 (predicted)Predicted value
Density (g/cm³)2.026±0.06 (predicted)Predicted value
pKa (predicted)2.83±0.10 (predicted)Predicted value
Physical StateSolidMultiple sources
AppearanceWhite to off-white crystalline powderMultiple sources
Solubility in waterSolubleMultiple sources
Solubility in methanolSoluble (25 mg/mL)Sigma-Aldrich data
Storage TemperatureRoom temperature (sealed, dry conditions)Multiple sources
StabilityMay be altered by light; stable under normal conditionsSafety data sheets

Table 2: Properties of 5-Bromo-2,4-dihydroxybenzoic acid Monohydrate

PropertyValue
Molecular FormulaC₇H₇BrO₅ (C₇H₅BrO₄·H₂O)
Molecular Weight (g/mol)251.03
CAS Number160348-98-1
Melting Point (°C)209-210
AppearanceOff-white to pale yellow powder
Solubility in methanolSoluble (25 mg/mL, clear, colorless to faintly yellow)

Table 3: Comparison of 5-Bromo-2,4-dihydroxybenzoic acid with Related Compounds

CompoundMolecular FormulaMolecular WeightMelting Point (°C)pKa Values
5-Bromo-2,4-dihydroxybenzoic acidC₇H₅BrO₄233.02208-2102.83±0.10 (predicted)
5-Bromo-2,4-dihydroxybenzoic acid monohydrateC₇H₇BrO₅251.03209-210Not specified
2,4-Dihydroxybenzoic acidC₇H₆O₄154.12208-2113.11, 8.55, 14.0
4-Bromo-3,5-dihydroxybenzoic acidC₇H₅BrO₄233.02274-276Not specified

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7355-22-8

General Manufacturing Information

Benzoic acid, 5-bromo-2,4-dihydroxy-: INACTIVE

Dates

Last modified: 08-15-2023

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